molecular formula C24H45NO10 B12422710 1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one

1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one

Cat. No.: B12422710
M. Wt: 507.6 g/mol
InChI Key: LYIJINGICVFWEP-BMSKXHDZSA-N
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Description

1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one involves several steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.

    Attachment of the Hydroxyl Groups: The hydroxyl groups are introduced through hydroxylation reactions, which can be achieved using reagents like osmium tetroxide or hydrogen peroxide.

    Formation of the Tridecan-4-one Chain: The tridecan-4-one chain is synthesized through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions. The process typically includes:

    Batch Processing: Reactions are carried out in batches, with careful monitoring of temperature, pressure, and reaction time.

    Purification: The product is purified using techniques such as chromatography or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the tridecan-4-one chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols

    Substitution Products: Halides, amines, thiols

Scientific Research Applications

1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. Additionally, the pyrrolidine ring may interact with receptors or other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one
  • This compound

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and the presence of a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H45NO10

Molecular Weight

507.6 g/mol

IUPAC Name

1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one

InChI

InChI=1S/C24H45NO10/c26-12-8-10-15(29)9-6-4-2-1-3-5-7-11-16-23(19(30)17(13-27)25-16)35-24-22(33)21(32)20(31)18(14-28)34-24/h16-28,30-33H,1-14H2/t16-,17-,18-,19+,20-,21+,22-,23-,24+/m1/s1

InChI Key

LYIJINGICVFWEP-BMSKXHDZSA-N

Isomeric SMILES

C(CCCC[C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CCCCC(=O)CCCO

Canonical SMILES

C(CCCCC1C(C(C(N1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)CCCCC(=O)CCCO

Origin of Product

United States

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